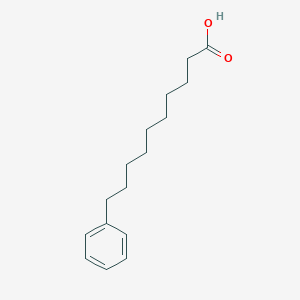

10-Phenyldecanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-phenyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISIYJPTBDSIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170921 | |

| Record name | 10-Phenyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18017-73-7 | |

| Record name | 10-Phenyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018017737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18017-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-Phenyldecanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3582F5CN78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10-Phenyldecanoic Acid

Foreword: Understanding 10-Phenyldecanoic Acid in Modern Research

This compound is a fascinating hybrid molecule, wedding a long, flexible aliphatic chain to a rigid aromatic phenyl group, capped by a polar carboxylic acid. This unique amphipathic structure makes it more than just another long-chain fatty acid; it is a versatile scaffold with significant potential in medicinal chemistry and materials science. Its utility has been noted in the preparation of agents with leishmanicidal and anticancer activities, where its structure allows for probing specific biological interactions.[1] This guide moves beyond a simple recitation of data, offering a deep dive into the synthesis, characterization, reactivity, and practical handling of this compound. It is designed for the laboratory scientist and drug development professional, providing not just the "what" but the critical "why" behind its chemical behavior and experimental methodologies.

Core Chemical Identity and Structural Insights

The foundational properties of this compound are dictated by its molecular structure. Understanding this structure is paramount to predicting its behavior in both chemical reactions and biological systems.

-

IUPAC Name: this compound[2]

Key Identifiers:

-

InChI: InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18)[2][3]

-

SMILES: C1=CC=C(C=C1)CCCCCCCCCC(=O)O[2]

The molecule's architecture combines three distinct chemical motifs:

-

A Phenyl Terminus: This nonpolar, aromatic ring provides a site for π-π stacking interactions and is a key determinant of the molecule's overall lipophilicity.

-

A Nine-Carbon Aliphatic Chain: This flexible, hydrophobic linker provides significant van der Waals interactions and governs how the molecule orients itself within lipid bilayers or hydrophobic pockets of proteins.

-

A Carboxylic Acid Head: This polar, acidic functional group is capable of hydrogen bonding and salt formation, providing a critical anchor point for electrostatic interactions with biological targets.

Physicochemical Properties: A Quantitative Overview

The interplay of the molecule's structural features gives rise to its macroscopic physical properties. These values are critical for designing experiments, from dissolution for in vitro assays to planning purification strategies.

| Property | Value | Unit | Source |

| Physical Form | Solid | - | |

| Boiling Point | 738.21 (Joback Calculated) | K | [3] |

| 351.44 (at 760 mmHg) | °C | ||

| 502.2 (at 0.024 bar) | K | [4] | |

| Density | 0.9955 (Rough Estimate) | g/cm³ | [1] |

| Octanol/Water Partition Coefficient (logP) | 4.435 (Crippen Calculated) | - | [3] |

| Water Solubility (logS) | -4.72 (Crippen Calculated) | mol/L | [3] |

Expert Insights: The high calculated logP value and correspondingly low water solubility are defining features.[3] For researchers, this means that aqueous buffers are generally unsuitable for creating stock solutions. Instead, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are required.[5] When preparing for biological experiments, it is crucial to make further dilutions into aqueous media immediately before use to prevent precipitation and to ensure the final concentration of the organic solvent is low enough to be physiologically insignificant.[5]

Synthesis and Chemical Reactivity

A Practical Synthetic Approach

While multiple synthetic routes to this compound exist, a common and reliable strategy involves the functionalization of a C10 aliphatic precursor. A representative workflow starts from 1,10-decanediol, proceeding through a bromo-alcohol intermediate, followed by oxidation and finally, phenyl group installation.

Protocol: Oxidation of 10-Bromo-1-decanol to 10-Bromodecanoic Acid

This Jones oxidation is a critical step that establishes the carboxylic acid functionality. The causality for this choice rests on the reagent's strength and efficiency in converting primary alcohols to carboxylic acids with minimal side products.

-

Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃, 1.5 eq.) in water, followed by the slow, chilled addition of concentrated sulfuric acid (H₂SO₄, 2 eq.).

-

Reaction Setup: Dissolve 10-bromo-1-decanol (1 eq.) in acetone and cool the solution to 0°C in an ice bath. Acetone is chosen for its ability to dissolve the organic substrate while being miscible with the aqueous Jones reagent.

-

Oxidation: Add the prepared Jones reagent dropwise to the chilled acetone solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions. The reaction progress is visually indicated by a color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

-

Workup: After the reaction is complete (as monitored by TLC), quench the excess oxidant with a small amount of isopropanol. Extract the product into a suitable organic solvent like diethyl ether.

-

Purification: Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography to yield pure 10-bromodecanoic acid.[6]

Core Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional domains: the carboxylic acid group and the terminal phenyl ring.

-

Carboxylic Acid Reactions: As a typical carboxylic acid, it readily undergoes esterification with alcohols under acidic catalysis and forms amides with amines using standard peptide coupling reagents (e.g., DCC, EDC). These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. It can also be reduced to the corresponding alcohol, 10-phenyldecan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Phenyl Ring Reactions: The long alkyl chain is an ortho-, para-directing activating group for electrophilic aromatic substitution. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) will preferentially occur at the positions ortho and para to the point of attachment of the decanoic acid chain.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on a combination of standard spectroscopic techniques.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | ~7.1-7.3 ppm | Protons on the phenyl ring. |

| α-Methylene Protons (-CH₂-COOH) | ~2.35 ppm | Deshielded by the adjacent carbonyl group. | |

| Phenyl-adjacent Methylene (-CH₂-Ph) | ~2.6 ppm | Deshielded by the adjacent phenyl ring. | |

| Aliphatic Chain Protons | ~1.2-1.6 ppm | Overlapping signals from the bulk of the -(CH₂)₇- chain. | |

| Carboxylic Acid Proton (-COOH) | >10 ppm (broad) | Highly deshielded, exchangeable proton. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | >175 ppm | Characteristic chemical shift for a carboxylic acid carbon. |

| Aromatic Carbons | ~125-143 ppm | Multiple signals corresponding to the carbons of the phenyl ring. | |

| Aliphatic Chain Carbons | ~24-36 ppm | Multiple signals for the different carbons in the alkyl chain. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 248 | Corresponds to the molecular weight of the compound.[7] |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | Stretching vibrations of the sp³ C-H bonds in the alkyl chain. | |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | Strong, sharp absorption typical of a carbonyl group in a carboxylic acid dimer. | |

| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Bending vibrations characteristic of the phenyl ring. |

Expert Insights: When analyzing NMR spectra, the distinct signals for the α-methylene protons next to the carbonyl and the benzylic protons next to the phenyl ring are key diagnostic peaks for confirming the structure. In IR spectroscopy, the simultaneous presence of a very broad O-H stretch and a strong C=O stretch around 1710 cm⁻¹ is definitive proof of the carboxylic acid functionality.[8][9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified with the following GHS hazards:

-

H335: May cause respiratory irritation.[2]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][13]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[10][11]

-

Respiratory Protection: If handling large quantities or if dust formation is unavoidable, use a NIOSH/MSHA-approved respirator.

-

-

Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents and bases.

-

Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11]

Conclusion

This compound is a structurally elegant and functionally versatile molecule. Its well-defined chemical properties—governed by the interplay between its phenyl, alkyl, and carboxyl moieties—make it a valuable tool for researchers. A thorough understanding of its physicochemical characteristics, reactivity, and spectroscopic signatures, as detailed in this guide, is the foundation for its successful application in pioneering research, particularly in the rational design of new therapeutic agents. By adhering to the outlined synthesis, characterization, and safety protocols, scientists can confidently and effectively harness the potential of this important chemical entity.

References

-

Chemical Properties of this compound (CAS 18017-73-7) . Cheméo. [Link]

-

This compound | C16H24O2 | CID 140324 . PubChem, National Institutes of Health. [Link]

-

This compound . NIST Chemistry WebBook. [Link]

-

GHS rev.9 SDS for this compound . XiXisys. [Link]

-

This compound (C16H24O2) . PubChemLite. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison Chemistry Department. [Link]

-

Combining NMR and IR . YouTube. [Link]

Sources

- 1. This compound CAS#: 18017-73-7 [amp.chemicalbook.com]

- 2. This compound | C16H24O2 | CID 140324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 18017-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C16H24O2) [pubchemlite.lcsb.uni.lu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18017-73-7 Name: this compound [xixisys.com]

- 13. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Physical Properties of 10-Phenyldecanoic Acid

This guide provides a comprehensive technical overview of the core physical properties of this compound (CAS No. 18017-73-7), a compound of interest in the development of novel therapeutics, including leishmanicidal and anticancer agents.[1] Understanding these fundamental characteristics is critical for researchers, chemists, and drug development professionals to ensure consistent, reproducible results in experimental design, formulation, and synthesis.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination.

Core Physicochemical & Structural Identifiers

This compound is a saturated fatty acid featuring a ten-carbon aliphatic chain (decanoic acid) terminated with a phenyl group at the omega position. This unique structure, combining a polar carboxylic acid head, a long nonpolar alkyl chain, and a bulky nonpolar phenyl terminus, dictates its physical behavior.

Below is a summary of its key identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 18017-73-7 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₂ | [2][3] |

| Molecular Weight | 248.36 g/mol | [2][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzenedecanoic acid, Omega-phenyl decylic acid | [1][2] |

| Physical Form | Solid at room temperature | |

| Boiling Point | 351.44°C (at 760 mmHg, rough estimate) | [1] |

| Reduced Pressure Boiling Point | 229.1°C (502.2 K) at 0.024 bar | [2] |

| Density | 0.9955 g/cm³ (rough estimate) | [1] |

| Refractive Index | 1.6000 (estimate) | [1] |

Solubility Profile

The amphipathic nature of this compound governs its solubility. The carboxylic acid group can engage in hydrogen bonding, while the long phenylalkyl chain results in significant hydrophobic character.

-

Aqueous Solubility : Due to the dominant hydrophobic chain, it is expected to have very low solubility in water. The predicted LogP (octanol/water partition coefficient) is 5.2, indicating a strong preference for nonpolar environments.[6]

-

Organic Solubility : It is soluble in most organic solvents.[7] Based on the behavior of similar long-chain fatty acids, high solubility is expected in solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8] It is also expected to be soluble in nonpolar solvents such as hexanes and acetone.[9]

Protocol for Solubility Determination

The following protocol provides a systematic approach to quantitatively determine the solubility in a novel solvent system, a critical step in developing formulations or reaction conditions.

-

Preparation : Prepare a saturated solution by adding an excess amount of this compound to a known volume of the test solvent (e.g., 10 mL) in a sealed vial.

-

Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

Separation : Allow the solution to stand undisturbed at the same temperature until the excess solid has fully sedimented.

-

Sampling : Carefully extract a precise volume of the clear supernatant (e.g., 1 mL) using a calibrated pipette. Avoid disturbing the solid residue.

-

Solvent Removal : Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Quantification : Weigh the residue to determine the mass of dissolved this compound.

-

Calculation : Express solubility in terms of mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure statistical validity.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical identity and structural integrity of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[10]

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11]

-

C-H Stretch (Aliphatic & Aromatic) : Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the sp³ C-H bonds of the alkyl chain. Weaker absorptions just above 3000 cm⁻¹ are indicative of the sp² C-H bonds on the phenyl ring.[12]

-

C=O Stretch (Carbonyl) : A very strong, sharp absorption is expected around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[10][11]

-

C=C Stretch (Aromatic) : One or more medium-intensity peaks are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR :

-

Aromatic Protons : Signals in the δ 7.1-7.3 ppm range are characteristic of the protons on the phenyl ring.

-

Carboxylic Acid Proton : A broad singlet, typically downfield (> δ 10 ppm), which may not always be observed depending on the solvent and concentration.

-

Aliphatic Protons : A series of multiplets between δ 1.2 and δ 2.7 ppm. The protons alpha to the carbonyl (C2) and alpha to the phenyl group (C10) will be the most downfield of the aliphatic signals.

-

-

¹³C NMR :

-

Carbonyl Carbon : A signal in the δ 175-185 ppm range.

-

Aromatic Carbons : Multiple signals between δ 125-145 ppm.

-

Aliphatic Carbons : A series of signals in the δ 20-40 ppm range.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and obtain structural information from fragmentation patterns.[10]

-

Molecular Ion (M⁺) : The parent peak should be observed at an m/z ratio corresponding to the molecular weight (248.36).[2]

-

Fragmentation : Common fragmentation patterns for fatty acids include the loss of a water molecule (M-18) and cleavage at various points along the alkyl chain. The presence of the phenyl group will lead to characteristic fragments, such as the tropylium ion (m/z 91).

Thermal Analysis

Thermal analysis techniques are essential for determining the stability, melting behavior, and purity of this compound.

Workflow for Thermal Property Characterization

Caption: Workflow for thermal characterization of this compound.

A. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for precise determination of thermal transitions.[13] For fatty acids, it is the definitive method for measuring the melting point and assessing purity.[14][15]

-

Sample Preparation : Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation : Hermetically seal the pan to prevent any mass loss due to sublimation during the analysis. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup : Place the sample and reference pans into the DSC cell.

-

Thermal Program :

-

Equilibration : Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Heating Ramp : Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature significantly above the melting transition (e.g., 80°C).[16] A slower heating rate provides better resolution of the melting event.

-

Cooling Ramp (Optional) : Cool the sample at the same rate to observe crystallization behavior.

-

Second Heat (Optional) : A second heating cycle is often performed to analyze the thermal history of the sample after controlled cooling.

-

-

Data Analysis : The resulting DSC curve plots heat flow versus temperature. The melting point (Tm) is typically taken as the onset or peak of the endothermic melting event. The area under the peak is integrated to calculate the heat of fusion (ΔHf). A broad melting peak often indicates the presence of impurities.[15]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] It is the primary method for determining the thermal stability and decomposition temperature of a compound.[18][19]

-

Sample Preparation : Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.

-

Instrument Setup : Place the crucible onto the TGA's microbalance and tare the balance.

-

Atmosphere : Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[20]

-

Thermal Program :

-

Equilibration : Equilibrate at a starting temperature (e.g., 30°C).

-

Heating Ramp : Heat the sample at a linear rate, such as 10°C or 20°C/min, up to a high temperature where complete decomposition is expected (e.g., 600°C).[21]

-

-

Data Analysis : The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss is identified as the decomposition temperature (Td), which signifies the upper limit of the material's thermal stability.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ortiz, A., Aracil, J., & Villena, V. (1987). A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. Chemistry and Physics of Lipids, 45(1), 75-91. Retrieved from [Link]

-

Food and Drug Administration. (n.d.). This compound. In Global Substance Registration System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 18017-73-7). Retrieved from [Link]

-

Koza, G., & Goral, D. (2004). Study on Autoxidation Kinetics of Fats by Differential Scanning Calorimetry. 1. Saturated C12−C18 Fatty Acids and Their Esters. Journal of Agricultural and Food Chemistry, 52(6), 1634-1638. Retrieved from [Link]

-

Knothe, G., & Dunn, R. O. (2009). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 86, 843-856. Retrieved from [Link]

-

Schullery, S. E., Seder, T. A., Weinstein, D. A., & Bryant, D. A. (1981). Differential thermal analysis of dipalmitoylphosphatidylcholine-fatty acid mixtures. Biochemistry, 20(24), 6813-6821. Retrieved from [Link]

-

Tan, C. P., & Che Man, Y. B. (2000). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. Food Reviews International, 16(2), 147-161. Retrieved from [Link]

-

Biresaw, G., & Bantchev, G. B. (2016). Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters. Industrial & Engineering Chemistry Research, 55(30), 8348-8358. Retrieved from [Link]

-

Popović-Bijelić, A., Pagnacco, D., Blagojević, S., & Anđelković, T. (2011). Thermogravimetric analysis of the total lipids extracted from the fatty tissue of fallow deer (Cervus Dama dama L). Journal of the Serbian Chemical Society, 76(6), 851-862. Retrieved from [Link]

-

Gunaseelan, S., & O'Mahony, M. P. (2013). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Aston University Research Explorer. Retrieved from [Link]

-

Lin, C. Y., & Li, R. J. (2009). Thermogravimetric analysis (TGA) curves showing weight percent as a function of temperature for acidified salmon, non-acidified salmon, and corn oils as well as their corresponding methyl esters. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H24O2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenyldecanoic acid. In PubChem Compound Database. Retrieved from [Link]

-

Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

-

Al-Haddabi, B., Al-Lawati, H. A. J., & Suliman, F. E. O. (2015). A novel microfluidic device for estimating the total phenolic/antioxidant level in honey samples using a formaldehyde/potassium permanganate chemiluminescence system. Analytical Methods, 7(15), 6243-6250. Retrieved from [Link]

-

Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. YouTube. Retrieved from [Link]

-

Seidell, A. (1919). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. D. Van Nostrand Company. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Decanoic Acid. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palmitic Acid. In PubChem Compound Database. Retrieved from [Link]

-

Fernandes, F. H. A., & Salgado, H. R. N. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. Critical Reviews in Analytical Chemistry, 46(3), 257-265. Retrieved from [Link]

Sources

- 1. This compound CAS#: 18017-73-7 [amp.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C16H24O2 | CID 140324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 18017-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. PubChemLite - this compound (C16H24O2) [pubchemlite.lcsb.uni.lu]

- 7. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. research.aston.ac.uk [research.aston.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

10-Phenyldecanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 10-Phenyldecanoic Acid

Abstract

This compound is a ω-phenyl fatty acid of significant interest in biomedical research, notably for its use in developing agents with potential leishmanicidal and anticancer activities.[1] Its unique structure, featuring a terminal phenyl group on a C10 aliphatic chain, presents specific synthetic challenges and opportunities. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect core methodologies, including the classical Friedel-Crafts acylation-reduction sequence and modern palladium-catalyzed cross-coupling reactions. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis to guide synthetic strategy.

Introduction: Significance and Molecular Profile

This compound (IUPAC Name: this compound) is a carboxylic acid characterized by a ten-carbon aliphatic backbone terminating in a phenyl group.[2] This structure imparts amphiphilic properties and makes it a valuable molecular probe and building block. Its relevance in medicinal chemistry stems from its role as a precursor in the synthesis of novel fatty acid analogs designed to exhibit specific biological activities.[1] The robust and efficient synthesis of this compound is therefore a critical step in advancing research in these areas.

Caption: Chemical structure of this compound.

Core Synthesis Pathways

The construction of this compound primarily involves the formation of a carbon-carbon bond between the C10 aliphatic chain and the benzene ring. The choice of strategy depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. We will focus on the two most prominent and reliable methodologies.

Pathway A: Friedel-Crafts Acylation Followed by Reduction

This classical two-step approach is arguably the most robust and widely applicable method for synthesizing ω-phenylalkanoic acids. It strategically circumvents the common pitfalls of Friedel-Crafts alkylations, such as carbocation rearrangements and polyalkylation.[3][4] The strategy proceeds via the formation of a ketone intermediate, 10-oxo-10-phenyldecanoic acid, which is subsequently reduced to the target methylene group.

Conceptual Workflow:

Caption: Reaction scheme for Friedel-Crafts acylation.

Step 2: Ketone Reduction

The carbonyl group of the intermediate ketone must be reduced to a methylene (CH₂) group. Two classical methods are highly effective for this transformation:

-

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is ideal for substrates stable in strong acid.

-

Wolff-Kishner Reduction: This involves the formation of a hydrazone followed by elimination of N₂ gas using a strong base (like KOH or potassium tert-butoxide) at high temperatures. This method is suited for substrates that are sensitive to acid but stable in strong base.

The choice between these methods depends on the overall functional group tolerance of the molecule. For 10-oxo-10-phenyldecanoic acid, both are generally applicable.

Experimental Protocol: Friedel-Crafts Acylation & Clemmensen Reduction

Part A: Synthesis of 10-Oxo-10-phenyldecanoic acid

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel. The apparatus must be thoroughly dried and maintained under an inert atmosphere (N₂ or Ar).

-

Charging Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and anhydrous benzene (used as both reactant and solvent). The mixture is stirred and cooled in an ice bath.

-

Addition: A solution of sebacic anhydride (1.0 eq.) in anhydrous benzene is added dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours, then heated to 60-70°C for an additional 2 hours to ensure completion.

-

Work-up: The reaction mixture is cooled and slowly poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The resulting mixture is transferred to a separatory funnel.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Part B: Clemmensen Reduction to this compound

-

Catalyst Preparation: Amalgamated zinc is prepared by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes, followed by decanting the solution and washing the zinc with water.

-

Reaction: The 10-oxo-10-phenyldecanoic acid (1.0 eq.) from Part A, the prepared Zn(Hg), concentrated HCl, and toluene are added to a flask fitted with a reflux condenser.

-

Heating: The mixture is heated vigorously to reflux for 24-48 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

-

Work-up: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or ethyl acetate.

-

Purification: The combined organic extracts are washed with water, dried over Na₂SO₄, and the solvent is removed in vacuo. The final product, this compound, can be further purified by recrystallization or column chromatography.

Pathway B: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful alternatives through cross-coupling reactions. [5][6]The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly attractive due to its mild reaction conditions and high functional group tolerance. [7] Conceptual Workflow:

This pathway involves coupling a phenylboronic acid with a long-chain halo-acid ester, followed by saponification of the ester to yield the final carboxylic acid.

Caption: Workflow for the Suzuki cross-coupling pathway.

Mechanism Insight: The catalytic cycle for Suzuki coupling generally involves three key steps: [6][8]1. Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 10-bromodecanoate, forming a Pd(II) complex. 2. Transmetalation: The phenyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by the base. 3. Reductive Elimination: The two organic fragments (phenyl and decanoate chain) are coupled, forming the C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling

-

Setup: A Schlenk flask or a round-bottom flask is charged with phenylboronic acid (1.2 eq.), ethyl 10-bromodecanoate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent & Degassing: A suitable solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Reaction: The flask is fitted with a reflux condenser and heated under an inert atmosphere at 80-100°C for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude ester (ethyl 10-phenyldecanoate) is purified by flash column chromatography on silica gel.

-

Hydrolysis: The purified ester is dissolved in a mixture of ethanol and water, and sodium hydroxide (NaOH, 2-3 eq.) is added. The mixture is heated to reflux until the reaction is complete (saponification).

-

Final Isolation: The mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with dilute HCl, causing the this compound to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Comparative Analysis of Synthesis Pathways

| Feature | Friedel-Crafts Acylation-Reduction | Suzuki Cross-Coupling |

| Starting Materials | Benzene, Sebacic Acid. Inexpensive and readily available bulk chemicals. | Phenylboronic Acid, 10-Bromodecanoic Acid. More specialized and costly. |

| Reagents & Catalysts | Stoichiometric AlCl₃, strong acids/bases for reduction. Corrosive and generates significant waste. | Catalytic palladium, phosphine ligands, base. Less waste, but catalyst can be expensive and require careful handling. |

| Reaction Conditions | Can require harsh conditions (strong acids, high temperatures). | Generally milder conditions, but requires inert atmosphere and careful degassing. |

| Scalability | Well-established for large-scale industrial synthesis. | More common in lab/pilot scale; catalyst cost and removal can be a challenge for large scale. |

| Yield & Purity | Generally high yields; purification is straightforward. Avoids isomers. | High yields are achievable; requires chromatographic purification of the intermediate ester. |

| Key Advantage | Cost-effective and reliable, avoids rearrangements. | High functional group tolerance, milder conditions. |

| Key Disadvantage | Use of stoichiometric, corrosive Lewis acids; significant waste generation. | Cost of catalyst and starting materials; potential for catalyst contamination in the final product. |

Conclusion and Future Outlook

The synthesis of this compound can be effectively accomplished through several strategic pathways. The Friedel-Crafts acylation followed by reduction remains a highly reliable and cost-effective method, particularly for larger-scale production, leveraging inexpensive starting materials. For laboratory-scale synthesis, especially when functional group tolerance is a concern, modern palladium-catalyzed methods like the Suzuki coupling offer a powerful and versatile alternative with milder conditions.

Future research may focus on developing greener and more atom-economical routes. This could involve direct C-H activation of benzene to couple with a decanoic acid derivative, or the use of heterogeneous catalysts to simplify purification and reduce waste in both Friedel-Crafts and cross-coupling methodologies. As the demand for specialized fatty acids in drug discovery and materials science grows, the development of efficient and sustainable synthetic routes will remain a priority.

References

- Google Patents. (n.d.). CN103044235A - Method for preparing phenyl octadecanoic acid.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Cross-Coupling Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound | C16H24O2 | CID 140324 - PubChem. Retrieved from [Link]

-

YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]

Sources

- 1. This compound CAS#: 18017-73-7 [amp.chemicalbook.com]

- 2. This compound | C16H24O2 | CID 140324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Natural Occurrence of ω-Phenyl Fatty Acids

Abstract

ω-Phenyl fatty acids (ω-PFAs) represent a unique class of lipids characterized by a terminal phenyl group. This guide provides a comprehensive technical overview of their natural occurrence, biosynthesis, and biological activities, tailored for researchers, scientists, and drug development professionals. We delve into the known distribution of these compounds across various biological kingdoms, from their notable presence in the plant family Araceae to their more cryptic existence in the microbial world. This document synthesizes current knowledge on their biosynthetic origins, exploring the interplay between phenylpropanoid and fatty acid metabolism. Furthermore, we detail the analytical methodologies essential for their extraction and characterization and summarize their known biological activities, highlighting their potential as novel therapeutic agents.

Introduction: The Unique Chemistry of ω-Phenyl Fatty Acids

ω-Phenyl fatty acids are a fascinating and relatively underexplored class of naturally occurring lipids. Structurally, they are composed of a hydrocarbon chain of varying length with a carboxyl group at one end (the alpha end) and a phenyl ring at the other (the omega end). This terminal phenyl group imparts distinct physicochemical properties compared to their purely aliphatic counterparts, including altered hydrophobicity, steric hindrance, and electronic characteristics. These features, in turn, influence their biological roles and potential pharmacological applications.

This guide aims to provide a detailed exploration of the natural world's production of these intriguing molecules. By understanding where and how they are made, and what biological activities they possess, we can unlock their potential for scientific and therapeutic advancement.

Natural Distribution of ω-Phenyl Fatty Acids

The occurrence of ω-PFAs in nature is not widespread, but where they are found, they can be significant components of an organism's lipid profile.

Plant Kingdom: The Araceae Family - A Rich Source

The most well-documented and significant natural sources of ω-PFAs are the seeds of plants belonging to the Araceae family, commonly known as aroids.[1] Systematic studies of seed lipids from various genera within the subfamily Aroideae have revealed a homologous series of both saturated (ω-phenylalkanoic acids) and unsaturated (ω-phenylalkenoic acids) fatty acids.

Key findings include:

-

Predominance of Odd-Chain Fatty Acids: The major ω-PFAs identified are odd-carbon chain acids, notably 11-phenylundecanoic acid, 13-phenyltridecanoic acid, and 15-phenylpentadecanoic acid.[1]

-

Homologous Series: In addition to the major components, a broader series of odd-carbon number ω-phenylalkanoic acids, ranging from C7 to C23, have been detected in trace amounts.[1]

-

Unsaturated Variants: Monounsaturated ω-phenylalkenoic acids have also been characterized, with the position of the double bond being conserved relative to the terminal phenyl group.[1]

Table 1: Major ω-Phenyl Fatty Acids Identified in Araceae Seeds [1]

| Fatty Acid | Chemical Formula | Common Name/Abbreviation |

| 11-Phenylundecanoic acid | C₁₇H₂₆O₂ | - |

| 13-Phenyltridecanoic acid | C₁₉H₃₀O₂ | - |

| 15-Phenylpentadecanoic acid | C₂₁H₃₄O₂ | - |

Microbial World: A Frontier of Discovery

The presence of ω-PFAs in the microbial kingdom is less extensively documented but represents a promising area for future research.

-

Bacteria: Short-chain ω-phenyl fatty acids, such as phenylacetic acid and 3-phenylpropionic acid, are known metabolites of certain bacteria, particularly those found in the rumen.[2] These are often products of the microbial degradation of aromatic amino acids like phenylalanine.[2] There is also evidence suggesting that some thermophilic and acidophilic bacteria can synthesize ω-phenyl fatty acids through chain elongation, potentially using a shikimic acid-derived precursor.[2]

-

Fungi: The oleaginous fungus Mortierella alpina possesses a phenylalanine-hydroxylating system, indicating its capacity to metabolize phenylalanine, a key precursor for ω-PFAs.[3] While direct evidence for the production of long-chain ω-PFAs by this fungus is still emerging, its metabolic machinery suggests a potential for their synthesis.

Animal Kingdom: Metabolic Byproducts

In animals, ω-PFAs are not typically synthesized de novo. However, they can be present as metabolic byproducts resulting from the microbial activity in the gut or from the metabolism of xenobiotics. For instance, short-chain ω-phenyl fatty acids are found in rumen fluid as a result of the anaerobic degradation of proteins by the gut microbiota.[2]

Biosynthesis of ω-Phenyl Fatty Acids: A Tale of Two Pathways

The biosynthesis of ω-PFAs is hypothesized to involve a unique convergence of two major metabolic pathways: the phenylpropanoid pathway and the fatty acid synthesis pathway .

The Phenylpropanoid Pathway: Providing the Aromatic Starter Unit

The phenylpropanoid pathway is the primary route for the synthesis of a vast array of phenolic compounds in plants and some microorganisms. The journey begins with the aromatic amino acid phenylalanine .

Diagram 1: The Phenylpropanoid Pathway Entry Point

Caption: The initial steps of the phenylpropanoid pathway.

The key steps are:

-

Deamination of Phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from phenylalanine to produce cinnamic acid.

-

Formation of a Starter Unit: It is hypothesized that cinnamic acid or a derivative undergoes further modification, likely involving chain shortening and activation to a coenzyme A (CoA) thioester, such as phenylacetyl-CoA, to serve as a primer for fatty acid synthesis. The precise enzymatic machinery for this conversion in ω-PFA-producing organisms is yet to be fully elucidated.

Fatty Acid Synthesis Machinery: The Elongation Process

Once a phenyl-containing starter unit is formed, it is believed to enter the fatty acid synthesis (FAS) pathway. The FAS complex then catalyzes the sequential addition of two-carbon units, typically derived from malonyl-CoA, to elongate the acyl chain.

Diagram 2: Hypothetical Biosynthesis of a ω-Phenyl Fatty Acid

Caption: Proposed integration of pathways for ω-PFA synthesis.

This process of chain elongation continues until a fatty acid of a specific length is produced. The predominance of odd-chain ω-PFAs in Araceae seeds suggests that the starter unit likely contains an even number of carbon atoms in its acyl portion (e.g., phenylacetyl-CoA), followed by the addition of multiple C2 units from malonyl-CoA.

Biological Activities and Potential Applications

While research into the specific biological roles of ω-PFAs is ongoing, preliminary studies indicate a range of interesting activities that warrant further investigation, particularly in the context of drug development.

-

Antimicrobial Properties: Phenylacetic acid, a short-chain ω-PFA, is known to possess antimicrobial activity and is produced by various microorganisms.[4] Longer-chain ω-PFAs and their derivatives have also demonstrated antibacterial and antifungal effects.

-

Cytotoxic and Anticancer Potential: Certain phenolic acids and fatty acids have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7][8] This suggests that ω-PFAs, which combine features of both classes of molecules, could be promising candidates for anticancer drug discovery.

-

Anti-inflammatory Effects: Fatty acids and phenolic compounds are known to play roles in modulating inflammatory responses. The unique structure of ω-PFAs may allow them to interact with inflammatory pathways in novel ways.

Analytical Methodologies for the Study of ω-Phenyl Fatty Acids

The identification and quantification of ω-PFAs in complex biological matrices require sophisticated analytical techniques.

Extraction and Derivatization

A typical workflow for the analysis of ω-PFAs involves the following steps:

Experimental Protocol: Extraction and Derivatization of ω-PFAs from Seed Lipids

-

Lipid Extraction:

-

Homogenize the seed material in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract the total lipids.

-

Filter the homogenate to remove solid debris.

-

Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the organic (lower) phase containing the lipids and evaporate the solvent under a stream of nitrogen.

-

-

Saponification and Fatty Acid Liberation:

-

Resuspend the lipid extract in a solution of potassium hydroxide in methanol.

-

Heat the mixture to hydrolyze the ester linkages and release the free fatty acids.

-

Acidify the solution to protonate the fatty acids.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Add a methylating agent, such as boron trifluoride in methanol, to the free fatty acid mixture.

-

Heat the reaction to convert the fatty acids into their more volatile methyl esters. This step is crucial for gas chromatography analysis.

-

Extract the FAMEs into an organic solvent like hexane.

-

Chromatographic and Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of ω-PFAs.

-

Separation (GC): FAMEs are separated based on their boiling points and polarity on a capillary column.

-

Identification (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The presence of a characteristic tropylium ion fragment (m/z 91) is a strong indicator of a phenyl group in the molecule.

Diagram 3: Analytical Workflow for ω-PFA Analysis

Caption: A streamlined workflow for ω-PFA identification.

Future Directions and Conclusion

The study of the natural occurrence of ω-phenyl fatty acids is a field ripe with opportunities for discovery. Key areas for future research include:

-

Elucidation of Biosynthetic Pathways: The specific enzymes that link the phenylpropanoid and fatty acid synthesis pathways in ω-PFA-producing organisms need to be identified and characterized. This knowledge could enable the biotechnological production of these compounds.

-

Screening for Novel Sources: A broader screening of plants, bacteria, fungi, and marine organisms is likely to reveal new sources and novel structures of ω-PFAs.

-

Pharmacological Evaluation: A systematic evaluation of the biological activities of a wider range of ω-PFAs is necessary to fully understand their therapeutic potential.

References

- Meija, J., & Soukup, V. (2004). Phenyl-terminated fatty acids in seeds of various aroids. Phytochemistry, 65(16), 2229-2237.

- Schröder, M., & Vetter, W. (2012). Microbial incubations of 8-phenyloctanoic acid and furan fatty acids in rumen fluid. Journal of Applied Microbiology, 113(1), 115-123.

- Ismail, I., et al. (2013). Phenylacetic acid metabolism in Escherichia coli. Journal of Bacteriology, 195(1), 149-155.

- Jahangirian, H., et al. (2011). Enzymatic synthesis of phenyl fatty hydroxamic acids from canola and palm oils. Journal of Oleo Science, 60(6), 281-286.

- Wang, L., et al. (2011). Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Applied and Environmental Microbiology, 77(15), 5113-5121.

- Orhan, I. E., et al. (2011). Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids. Pharmaceutical Biology, 49(7), 734-741.

- Küçüktürkmen, B., et al. (2011). Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids. DARU Journal of Pharmaceutical Sciences, 19(2), 126-132.

- Cieśla, Ł., et al. (2024). Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids. PLOS ONE, 19(6), e0299372.

- Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 233-243.

- Cook, S. D., et al. (2024).

- Tchamgoue, A. D., et al. (2022). Antimicrobial and Cytotoxic Activities of Constituents from the Fruit of Albizia lebbeck L. Benth (Fabaceae). Molecules, 27(19), 6535.

- Ren, L-J., et al. (2020). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in Bioengineering and Biotechnology, 8, 809.

- Chen, J., et al. (2020). Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine. Biotechnology Letters, 42(10), 2023-2030.

- Cook, S. D., et al. (2024).

- Cieśla, Ł., et al. (2024). Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids. PLOS ONE, 19(6), e0299372.

- Harwood, J. L. (2005).

- Wikipedia contributors. (2024). Fatty acid synthesis. Wikipedia, The Free Encyclopedia.

- Avato, P., & Tava, A. (2022). Rare fatty acids and lipids in plant oilseeds: occurrence and bioactivity. Phytochemistry Reviews, 21(2), 401-428.

- Wolff, R. L., & Gunstone, F. D. (1967). Seed lipids. Science, 157(3791), 941-942.

- Allen, J. (2023).

- Perez-Garcia, O., et al. (2011). POLYUNSATURATED FATTY ACIDS IN BACTERIA, ALGAE AND FUNGI–A REVIEW. Environmental Engineering and Management Journal, 10(6), 767-775.

- Deelai, S., et al. (2015). Fatty acid composition of 24 fungal isolates. Songklanakarin Journal of Science and Technology, 37(4), 387-393.

- Gabbs, M., et al. (2021). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 121(14), 8348-8406.

- Avato, P., & Tava, A. (2022). Rare fatty acids and lipids in plant oilseeds: occurrence and bioactivity. Phytochemistry Reviews, 21(2), 401-428.

- Le, T. T., et al. (2020). Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species. Foods, 9(5), 643.

Sources

- 1. Phenyl-terminated fatty acids in seeds of various aroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of 10-Phenyldecanoic Acid

Abstract: 10-Phenyldecanoic acid is a long-chain fatty acid derivative with a terminal phenyl group, holding potential in various biochemical and pharmaceutical applications. While not a commonly described natural product, its synthesis can be achieved through the strategic application of synthetic biology, combining modules from distinct metabolic pathways in a heterologous host. This guide provides a comprehensive technical overview of a proposed biosynthetic pathway for this compound. We will dissect the pathway into three core modules: the activation of a phenyl-containing precursor, the iterative elongation via the fatty acid synthesis machinery, and the final product release. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design, implementation, and validation of such an engineered metabolic route.

Introduction and Strategic Overview

The convergence of aromatic and aliphatic metabolism presents a powerful platform for generating novel chemical entities. This compound (10-PDA), with its hybrid structure, is an exemplar of such molecules. Its biosynthesis is not characterized as a singular, natural pathway but can be rationally designed by hijacking and repurposing well-understood enzymatic machinery.

The Rationale for a Biosynthetic Approach

A biosynthetic route offers significant advantages over traditional chemical synthesis, including enhanced stereospecificity, reduced environmental impact, and the use of renewable feedstocks. The strategy outlined herein leverages the cellular machinery of a host organism, such as Escherichia coli, to perform a multi-step conversion from simple precursors.

Core Concept: A Hybrid Phenylacetate-Fatty Acid Pathway

The fundamental design principle is the interception of the native fatty acid synthesis (FAS) pathway with a non-canonical starter unit, phenylacetyl-CoA. This requires the functional expression of an enzyme capable of activating a phenyl-containing precursor and the co-option of the host's FAS machinery to perform the subsequent chain elongation.

Dissection of the Biosynthetic Pathway

The production of this compound can be deconstructed into three essential enzymatic modules.

Module 1: Generation of the Phenylacetyl-CoA Starter Unit

The first committed step is the activation of phenylacetic acid (PAA) to its thioester derivative, phenylacetyl-CoA. This is a critical priming step that renders the phenylacetyl moiety competent for entry into the fatty acid synthesis cycle.

Key Enzyme: Phenylacetate-CoA Ligase (PaaK)

This reaction is catalyzed by Phenylacetate-CoA ligase (EC 6.2.1.30), an enzyme central to the catabolism of phenylalanine and phenylacetic acid in various bacteria.[1][2] The enzyme catalyzes the reaction:

Phenylacetate + ATP + CoA → Phenylacetyl-CoA + AMP + Diphosphate[1][3]

The choice of the paaK gene is a critical design parameter. Enzymes from different organisms exhibit varied substrate specificities and kinetic properties. For instance, the PaaK from Pseudomonas putida is well-characterized and shows high specificity for phenylacetate.[2] Similarly, the enzyme from Azoarcus evansii has been purified and its kinetics determined, providing a solid foundation for its use in an engineered pathway.[3][4]

Table 1: Kinetic Properties of Phenylacetate-CoA Ligase (PaaK) from Various Bacterial Sources

| Property | Azoarcus evansii[3] | Thermus thermophilus[5] |

| Optimal pH | 8.0 - 8.5 | Not specified |

| Optimal Temperature | Not specified | 75 °C |

| Km (Phenylacetate) | 14 µM | 50 µM |

| Km (ATP) | 60 µM | 6 µM |

| Km (CoA) | 45 µM | 30 µM |

| Vmax | 48 µmol/min/mg | 24 µmol/min/mg |

Causality Note: The selection of a PaaK enzyme should be guided by the intended host organism and process conditions. For mesophilic hosts like E. coli, the enzyme from A. evansii is a suitable choice, whereas the thermostable variant from T. thermophilus could be advantageous for in vitro biocatalytic applications at elevated temperatures.[3][5]

Module 2: Iterative Chain Elongation by Fatty Acid Synthase (FAS)

Once phenylacetyl-CoA is formed, it must be loaded onto the acyl carrier protein (ACP) and serve as a primer for the Type II fatty acid synthase (FASII) system, which is ubiquitous in bacteria.

The Elongation Cycle:

-

Priming: Phenylacetyl-CoA is believed to be accepted by the condensing enzyme 3-oxoacyl-ACP synthase III (FabH), which typically uses acetyl-CoA. The ability of FabH to accept a larger, non-native substrate is the linchpin of this entire pathway and may require protein engineering to enhance efficiency.

-

Elongation: The phenylacetyl-ACP primer undergoes four successive rounds of elongation. Each cycle adds a two-carbon unit derived from malonyl-CoA and involves a condensation, reduction, dehydration, and a second reduction step, catalyzed by the enzymes FabH/FabB, FabG, FabA/FabZ, and FabI, respectively.[6]

-

Intermediate Products: After four cycles, a 10-phenyl-3-oxo-decanoyl-ACP intermediate is formed, which then undergoes the final reduction steps to yield 10-phenyldecanoyl-ACP.

Module 3: Termination and Product Release

The final step is the hydrolysis of the thioester bond in 10-phenyldecanoyl-ACP to release the free fatty acid, this compound. This is accomplished by a thioesterase. Overexpression of a promiscuous thioesterase, such as the native E. coli 'TesA' (which lacks a leader peptide, preventing its secretion and increasing cytosolic activity), is a common strategy to cleave the acyl-ACP intermediate and drive flux towards the final product.

Figure 1: Modular overview of the engineered biosynthetic pathway for this compound.

Host Engineering and Experimental Implementation

Escherichia coli is an ideal chassis for implementing this pathway due to its well-characterized genetics and rapid growth.

Genetic Engineering Strategy

A robust expression system, typically a multi-gene plasmid, is required.

-

Gene Selection:

-

Plasmid Construction: The selected genes are cloned into a suitable expression vector (e.g., a pET or pTrc series plasmid) under the control of an inducible promoter like T7 or trc.

-

Host Strain Modification: To maximize product yield, competing pathways in the host must be attenuated. A critical modification is the deletion of genes involved in β-oxidation, which prevents the degradation of the fatty acid product. Deleting fadD and/or fadE is a standard and effective strategy.[7][8]

Sources

- 1. Phenylacetate—CoA ligase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pleiotropic Potential of 10-Phenyldecanoic Acid: A Technical Guide to its Putative Mechanisms of Action

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

10-Phenyldecanoic acid (10-PDA) is a unique fatty acid characterized by a terminal phenyl group. While its precise biological roles in mammalian systems are still under active investigation, its structural similarity to endogenous signaling molecules and other bioactive lipids suggests a rich pharmacology. This technical guide provides an in-depth exploration of the plausible mechanisms of action of 10-PDA, drawing upon established principles of fatty acid signaling and metabolism. We will delve into three primary putative pathways: the activation of Peroxisome Proliferator-Activated Receptors (PPARs), modulation of the central energy sensor AMP-activated protein kinase (AMPK), and interaction with the fatty acid translocase CD36. This document is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential of 10-PDA in metabolic and inflammatory diseases.

Introduction to this compound

This compound is a C16 fatty acid with a phenyl ring at the omega position of its ten-carbon acyl chain. While not a common dietary fatty acid, its synthesis and metabolism have been observed in microbial systems, where it can be incorporated into complex lipids like triacylglycerols and wax esters[1]. In the broader context of phenyl-substituted fatty acids, related molecules have been utilized as metabolic tracers and have demonstrated diverse biological activities, including the ability to act as histone deacetylase inhibitors and chemical chaperones[2][3]. The presence of the phenyl group imparts distinct physicochemical properties compared to its saturated counterpart, decanoic acid, potentially influencing its interaction with biological targets.

Putative Mechanism 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation[4][5]. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and target gene profiles[6][7]. Fatty acids and their derivatives are natural ligands for PPARs[4].

The Rationale for 10-PDA as a PPAR Ligand

The structural analogue of 10-PDA, decanoic acid (a 10-carbon fatty acid), has been identified as a direct ligand and partial agonist of PPARγ[8]. Decanoic acid has also been shown to weakly activate PPARα and PPARβ/δ[8]. Given that the decanoic acid backbone is a core structural feature of 10-PDA, it is highly plausible that 10-PDA also functions as a PPAR ligand. The terminal phenyl group may influence binding affinity and isoform selectivity.

Proposed Signaling Pathway

Upon binding to 10-PDA, the PPAR receptor would likely undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated PPAR/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 1: Proposed PPAR signaling pathway for this compound.

Experimental Validation

Table 1: Experimental Protocols for Validating 10-PDA as a PPAR Agonist

| Experiment | Objective | Methodology |

| Ligand Binding Assay | To determine if 10-PDA directly binds to PPAR isoforms. | Utilize a competitive binding assay with a radiolabeled or fluorescently tagged known PPAR ligand and purified PPAR ligand-binding domains (LBDs). |

| Luciferase Reporter Assay | To assess the ability of 10-PDA to activate PPAR-mediated gene transcription. | Co-transfect cells with a PPAR expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. Treat with 10-PDA and measure luciferase activity. |

| Quantitative PCR (qPCR) | To measure the expression of known PPAR target genes. | Treat relevant cell types (e.g., adipocytes, hepatocytes) with 10-PDA and quantify the mRNA levels of genes such as FABP4, CD36, and CPT1. |

| Western Blotting | To confirm changes in protein expression of PPAR targets. | Following treatment with 10-PDA, analyze cell lysates for changes in the protein levels of key metabolic enzymes and transporters regulated by PPARs. |

Putative Mechanism 2: Modulation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. It is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress such as nutrient deprivation or exercise[9][10]. Activated AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP[11].

The Rationale for 10-PDA as an AMPK Modulator

While direct evidence is lacking, several lines of reasoning support the hypothesis that 10-PDA could modulate AMPK activity. Fatty acid metabolism is intricately linked with cellular energy status, and certain fatty acids and their metabolites are known to influence AMPK signaling. Furthermore, compounds that affect mitochondrial function, a common consequence of altered fatty acid metabolism, can indirectly activate AMPK.

Proposed Signaling Pathway

10-PDA could modulate AMPK activity through several potential mechanisms:

-

Indirect Activation: By altering cellular metabolism, for instance, through uncoupling of oxidative phosphorylation or inhibition of the respiratory chain, 10-PDA could increase the AMP:ATP ratio, leading to the activation of AMPK by its upstream kinase, LKB1.

-

Direct Allosteric Modulation: Although less common for fatty acids, it is conceivable that 10-PDA could directly bind to the AMPK complex and allosterically modulate its activity.

Figure 2: Hypothesized indirect activation of AMPK by this compound.

Experimental Validation

Table 2: Experimental Protocols for Investigating the Effect of 10-PDA on AMPK Signaling

| Experiment | Objective | Methodology |

| Western Blotting | To determine if 10-PDA treatment leads to AMPK activation. | Treat cells with 10-PDA and probe cell lysates with antibodies against phosphorylated AMPK (Thr172) and its downstream target, phosphorylated ACC (Ser79). |

| Seahorse XF Analyzer | To assess the impact of 10-PDA on cellular respiration and mitochondrial function. | Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in real-time following treatment with 10-PDA. |

| In Vitro Kinase Assay | To test for direct activation of AMPK by 10-PDA. | Incubate purified AMPK enzyme with its substrate (e.g., SAMS peptide) and ATP in the presence and absence of 10-PDA and measure substrate phosphorylation. |

| Cellular ATP/AMP Ratio Measurement | To determine if 10-PDA alters the cellular energy state. | Treat cells with 10-PDA and quantify intracellular ATP and AMP levels using commercially available kits. |

Putative Mechanism 3: Interaction with CD36

CD36, also known as fatty acid translocase (FAT), is a multifunctional scavenger receptor expressed on the surface of various cell types, including adipocytes, macrophages, and platelets. It plays a critical role in the uptake of long-chain fatty acids, as well as oxidized lipoproteins and other ligands[12].

The Rationale for 10-PDA as a CD36 Ligand/Modulator

As a fatty acid, 10-PDA is a natural candidate for interaction with CD36. The binding of fatty acids to CD36 facilitates their transport across the plasma membrane. 10-PDA could act as a substrate for CD36-mediated uptake or, alternatively, could modulate CD36 activity, potentially inhibiting the uptake of other fatty acids.

Proposed Experimental Workflow

Investigating the interaction of 10-PDA with CD36 would involve a series of cellular and biochemical assays to determine if it is a substrate or a modulator of this transporter.

Figure 3: Experimental workflow to investigate the interaction of 10-PDA with CD36.

Experimental Validation

Table 3: Experimental Protocols for Characterizing the Interaction of 10-PDA with CD36

| Experiment | Objective | Methodology |